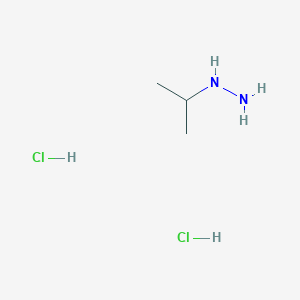

Isopropylhydrazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

16726-41-3; 2257-52-5; 70629-60-6 |

|---|---|

Molecular Formula |

C3H12Cl2N2 |

Molecular Weight |

147.04 |

IUPAC Name |

propan-2-ylhydrazine;dihydrochloride |

InChI |

InChI=1S/C3H10N2.2ClH/c1-3(2)5-4;;/h3,5H,4H2,1-2H3;2*1H |

InChI Key |

JLKBPAXXVUHQOD-UHFFFAOYSA-N |

SMILES |

CC(C)NN.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Overview of Hydrazine Derivatives in Advanced Organic Synthesis

Significance of Alkylhydrazines as Chemical Synthons

Alkylhydrazines are a subclass of hydrazine (B178648) derivatives where one or more hydrogen atoms of the parent hydrazine molecule (N₂H₄) have been replaced by an alkyl group. ontosight.ai These compounds are highly valued as chemical synthons—fundamental building blocks used in organic synthesis. The presence of the alkyl group can modulate the reactivity and solubility of the hydrazine moiety, allowing for more controlled and specific chemical reactions. Alkylhydrazines are particularly important in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules. mdpi.com Their ability to readily react with carbonyl compounds to form hydrazones is a cornerstone of their utility, providing a pathway to a diverse range of more complex structures. researchgate.net This reactivity makes them key intermediates in the development of pharmaceuticals and other specialty chemicals. chemimpex.comgoogle.com

Isopropylhydrazine Dihydrochloride (B599025) within the Context of Substituted Hydrazines

Isopropylhydrazine dihydrochloride is a specific example of an alkyl-substituted hydrazine. It is the dihydrochloride salt of isopropylhydrazine, meaning the parent compound has been treated with hydrochloric acid to yield a more stable, crystalline solid that is easier to handle and store than its volatile free base form. ontosight.ai In its structure, an isopropyl group is attached to one of the nitrogen atoms of the hydrazine core.

This compound serves as a valuable intermediate, primarily in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comontosight.ai Its functional group is key to creating more complex molecules, especially those containing nitrogen, which are fundamental in medicinal chemistry. chemimpex.com

Table 1: Physicochemical Properties of Isopropylhydrazine Hydrochloride

| Property | Value |

| CAS Number | 16726-41-3 chemimpex.comchemicalbook.com |

| Molecular Formula | C₃H₁₀N₂·HCl chemimpex.comontosight.ai |

| Molecular Weight | 110.59 g/mol chemimpex.comechemi.com |

| Appearance | White to almost white powder or crystal chemimpex.comchemicalbook.com |

| Melting Point | 115-125 °C chemimpex.com |

| Solubility | Soluble in water ontosight.ai |

Note: The data presented is for the more commonly documented Isopropylhydrazine monohydrochloride, which shares the same parent active moiety as the dihydrochloride.

Historical Development of Hydrazine Chemistry Relevant to Isopropylhydrazine Structures

The journey of hydrazine chemistry began in the late 19th century. The name "hydrazine" was first proposed by the German chemist Emil Fischer in 1875. wikipedia.org A pivotal moment came in 1887 when Theodor Curtius successfully synthesized hydrazine sulfate. wikipedia.orghydrazine.com However, pure, anhydrous hydrazine was not isolated until 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.org

A significant breakthrough for the widespread use of hydrazine and its derivatives was the development of the Olin Raschig process in 1907. This method, which produces hydrazine from sodium hypochlorite (B82951) and ammonia, enabled large-scale, economic production for the first time. wikipedia.orghydrazine.com Initially, a major application for hydrazine was as a high-energy rocket fuel component, with its use dating back to World War II in aircraft like the German Messerschmitt Me 163B fighter. wikipedia.orghydrazine.com

The expansion of industrial hydrazine production, particularly in the United States starting in the 1950s for aerospace and defense programs, made the chemical more accessible for broader research and commercial applications. hydrazine.comresearchgate.net This increased availability was a crucial factor that facilitated the synthesis and investigation of a vast range of hydrazine derivatives, including alkylhydrazines like isopropylhydrazine, paving the way for their use as intermediates in the pharmaceutical and chemical industries. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Isopropylhydrazine Dihydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) in isopropylhydrazine is characterized by the presence of lone pairs of electrons on the nitrogen atoms, rendering it nucleophilic. masterorganicchemistry.com This inherent nucleophilicity is the driving force behind many of its characteristic reactions.

Reactivity Towards Electrophilic Centers

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety allows it to readily attack electron-deficient centers, known as electrophiles. masterorganicchemistry.comquora.com This fundamental reactivity is central to its role in forming new chemical bonds. Electrophilic-nucleophilic reactions are common in biological systems and can initiate a variety of chemical transformations. beyondbenign.org The reaction between an electrophile and a nucleophile results in the formation of a covalent bond. beyondbenign.org The reactivity of a nucleophile is influenced by its electron richness; the more electron-rich a species is, the more reactive it is towards an electrophile. quora.com

Influence of Isopropyl Group Steric Hindrance on Nucleophilicity

The rate of a nucleophilic attack is sensitive to steric effects. masterorganicchemistry.com The bulky isopropyl group attached to one of the nitrogen atoms in isopropylhydrazine creates steric hindrance, which can impede the approach of the nucleophile to an electrophilic carbon center. libretexts.orgreddit.com This steric shielding can diminish the rate of reaction compared to less hindered hydrazines. libretexts.org The presence of bulky groups near the nucleophilic center creates electrostatic repulsion between the reacting molecules, which can slow down the reaction rate. reddit.com

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. Isopropylhydrazine readily participates in these reactions.

Formation of Isopropylhydrazones

Isopropylhydrazine reacts with aldehydes and ketones to yield the corresponding isopropylhydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

General Reaction Scheme: R1(R2)C=O + (CH3)2CHNHNH2 → R1(R2)C=NNHCH(CH3)2 + H2O (Where R1 and R2 can be hydrogen, alkyl, or aryl groups)

Kinetics and Thermodynamics of Hydrazone Formation

The formation of hydrazones is a reversible process, and its outcome is governed by both kinetic and thermodynamic factors. nih.gov

Kinetics: The rate of hydrazone formation is influenced by factors such as the reactivity of the carbonyl compound, the concentration of reactants, temperature, and the presence of a catalyst. The initial step of nucleophilic attack is often rate-determining.

Thermodynamics: The position of the equilibrium is determined by the relative stability of the reactants and products. nih.gov In many cases, the formation of the stable hydrazone product is thermodynamically favored. The change in Gibbs free energy (ΔG) for the reaction, which is a function of enthalpy (ΔH) and entropy (ΔS), dictates the spontaneity of the process. numberanalytics.com

A hypothetical representation of the factors influencing hydrazone formation is presented in the table below.

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |

| Carbonyl Reactivity | More electrophilic carbonyls (e.g., aldehydes) react faster. | Generally does not significantly alter the final equilibrium position. |

| Steric Hindrance | Increased steric hindrance on either reactant decreases the reaction rate. | Can shift the equilibrium towards the reactants if the product is highly strained. |

| Temperature | Higher temperatures generally increase the reaction rate. | The effect on equilibrium depends on the enthalpy of the reaction (exothermic vs. endothermic). |

| pH | Acid catalysis can accelerate the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic. However, at very low pH, the hydrazine can be protonated and rendered non-nucleophilic. | Optimal pH is required for efficient hydrazone formation. |

Cyclization Reactions for Heterocyclic Scaffolds

Cyclization reactions are fundamental in organic synthesis for creating ring structures from linear precursors. numberanalytics.com Isopropylhydrazine and its derivatives, particularly isopropylhydrazones, are valuable starting materials for the synthesis of a variety of heterocyclic compounds. nih.govderpharmachemica.com These reactions often involve the intramolecular reaction of a linear molecule to form a stable cyclic product. numberanalytics.com The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active molecules. nih.govmdpi.com

The formation of heterocyclic scaffolds can be achieved through various strategies, including:

[3+2] Cycloaddition Reactions: In some cases, derivatives of hydrazine can act as 1,3-dipoles and undergo cycloaddition reactions with suitable dipolarophiles to form five-membered heterocyclic rings. youtube.com

Intramolecular Cyclization: Isopropylhydrazones containing other functional groups can undergo intramolecular cyclization to form various heterocyclic systems. For example, the cyclization of a hydrazone derived from a β-ketoester can lead to the formation of pyrazole (B372694) derivatives.

Multi-component Reactions: Isopropylhydrazine can be employed in multi-component reactions where several reactants combine in a single step to generate complex heterocyclic structures. nih.gov

Synthesis of Pyrazoles and Pyrazolines

The reaction of hydrazines with 1,3-dielectrophilic compounds is a classical and efficient method for the synthesis of five-membered nitrogen-containing heterocycles like pyrazoles and pyrazolines. Isopropylhydrazine dihydrochloride (B599025) is a valuable precursor in these reactions.

The condensation of isopropylhydrazine with α,β-unsaturated carbonyl compounds, such as chalcones, is a common route to pyrazolines. The reaction typically proceeds through an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. The specific product formed, whether a pyrazoline or a pyrazole, can depend on the reaction conditions and the substitution pattern of the starting materials. For instance, the reaction of isopropylhydrazine with appropriately substituted chalcones can yield 1-isopropyl-3,5-diaryl-2-pyrazolines.

A study on the reaction of hydrazines with (E)-1,3-diphenylprop-2-en-1-one (chalcone) derivatives under various conditions has provided insights into the synthesis of pyrazolines. The reaction of isopropylhydrazine with a specific chalcone (B49325) derivative in ethanol (B145695) at reflux for 6 hours resulted in the formation of the corresponding 1-isopropyl-3,5-diphenyl-2-pyrazoline.

| Reactants | Product |

| Isopropylhydrazine | 1-isopropyl-3,5-diphenyl-2-pyrazoline |

| (E)-1,3-diphenylprop-2-en-1-one |

The reaction of unsymmetrical α,β-unsaturated carbonyl compounds with isopropylhydrazine can potentially lead to the formation of regioisomers. The regioselectivity of the cyclization is influenced by the electronic and steric effects of the substituents on the carbonyl compound. Generally, the initial Michael addition of the more nucleophilic nitrogen atom of isopropylhydrazine dictates the final regiochemical outcome.

Furthermore, when the α,β-unsaturated carbonyl compound contains stereocenters, or when new stereocenters are formed during the reaction, the stereoselectivity of the pyrazoline formation becomes a critical aspect. The diastereoselectivity of these reactions can be influenced by the solvent, temperature, and the presence of catalysts. Research has shown that the reaction of isopropylhydrazine with chiral α,β-unsaturated esters can proceed with high diastereoselectivity, affording optically active pyrazolines. For example, the reaction of isopropylhydrazine with a chiral α,β-unsaturated ester derived from a carbohydrate template has been shown to yield a single diastereomer of the corresponding pyrazoline.

Formation of Indazoles

Isopropylhydrazine dihydrochloride can be utilized in the synthesis of indazoles, a class of bicyclic heteroaromatic compounds with significant biological activity. One established method involves the reaction of isopropylhydrazine with o-halobenzaldehydes or o-halobenzophenones. This transformation typically proceeds via a two-step sequence: initial formation of a hydrazone followed by an intramolecular cyclization. The cyclization step, often promoted by a base and a transition metal catalyst like palladium or copper, involves the formation of a new carbon-nitrogen bond to construct the pyrazole ring fused to the benzene (B151609) ring. The isopropyl group is thus incorporated at the N-1 position of the indazole ring system.

Construction of Verdazyl Free Radicals

Verdazyls are a class of stable free radicals that have garnered interest due to their unique magnetic and electronic properties. Isopropylhydrazine is a key building block in the synthesis of certain verdazyl radicals. The synthesis typically involves a multi-step sequence starting with the reaction of isopropylhydrazine with a suitable aldehyde to form a hydrazone. This intermediate is then reacted with a formazan, which is subsequently oxidized to the corresponding tetrazinyl radical. A final reduction step yields the verdazyl radical. The isopropyl group from the initial hydrazine is retained as a substituent on one of the nitrogen atoms of the verdazyl ring, influencing the stability and properties of the resulting radical.

Reductive Capabilities in Organic Transformations

Beyond its role in heterocyclic synthesis, isopropylhydrazine can also function as a reducing agent in certain organic transformations. It can be used for the reduction of specific functional groups, although it is not as commonly employed as other hydrazine derivatives like hydrazine hydrate (B1144303) in combination with a catalyst. The reductive cleavage of certain bonds can be achieved with isopropylhydrazine, sometimes with concomitant N-N bond cleavage, leading to the formation of propane (B168953) and nitrogen gas.

Mechanistic Elucidation of Reaction Pathways

The mechanisms of the reactions involving isopropylhydrazine have been the subject of investigation to understand the factors controlling product formation and selectivity. In pyrazoline synthesis from α,β-unsaturated carbonyl compounds, the reaction is generally accepted to proceed via a conjugate addition-cyclization mechanism. The initial step is the nucleophilic attack of the hydrazine on the β-carbon of the enone system, forming a zwitterionic intermediate. This is followed by proton transfer and subsequent intramolecular attack of the second nitrogen atom on the carbonyl carbon to form a five-membered ring intermediate, which then dehydrates to the pyrazoline.

Computational studies have been employed to model the transition states and intermediates in these reactions, providing further insight into the regioselectivity. These studies often corroborate the experimental findings that the electronic nature of the substituents on the α,β-unsaturated carbonyl compound plays a crucial role in directing the initial nucleophilic attack and, consequently, the final structure of the pyrazoline.

For the formation of indazoles, mechanistic studies have focused on the palladium- or copper-catalyzed intramolecular C-N bond formation. The catalytic cycle is believed to involve oxidative addition of the o-halobenzohydrazone to the metal center, followed by reductive elimination to form the indazole ring and regenerate the catalyst.

SN2 Nucleophilic Substitution Mechanisms

The hydrazine moiety is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons, rendering it nucleophilic. In the context of SN2 (bimolecular nucleophilic substitution) reactions, an electron-rich nucleophile attacks an electron-deficient electrophilic center, leading to the displacement of a leaving group in a single, concerted step. wikipedia.orglibretexts.org The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. libretexts.org

The nucleophilicity of hydrazine derivatives is a subject of detailed study. The reactivity of the nitrogen atoms can be influenced by the nature of the substituents. For alkylhydrazines such as isopropylhydrazine, the electron-donating nature of the alkyl group is expected to enhance the nucleophilicity of the nitrogen atoms compared to hydrazine itself. Studies comparing the nucleophilic reactivities of various hydrazines have shown that simple alkylhydrazines exhibit reaction rates similar to that of phenylhydrazine (B124118) in reactions with certain electrophiles. nih.gov However, the presence of bulky substituents, such as the isopropyl group, can introduce steric hindrance, which may temper this reactivity by impeding the approach of the nucleophile to the electrophilic carbon center. wikipedia.org

Kinetic studies on the reactions of hydrazines with various electrophiles, such as benzhydrylium ions, have been used to determine their nucleophilicity parameters. These studies have revealed that while methyl groups can increase the reactivity at the α-position of hydrazines, they tend to decrease the reactivity at the β-position. researchgate.net This differential reactivity is a key consideration in predicting the outcome of SN2 reactions involving asymmetrically substituted hydrazines like isopropylhydrazine.

Table 1: Comparative Reactivity of Hydrazine Derivatives in Nucleophilic Reactions

| Hydrazine Derivative | Relative Rate of Reaction with 2-Formylpyridine | Observations |

| Phenylhydrazine | Baseline | Serves as a reference for comparison. |

| Simple Alkylhydrazines | Similar to Phenylhydrazine | Show little variation in rate among themselves. nih.gov |

| Electron-Poor Arylhydrazines | Slower | Inductive effect lowers the nucleophilicity of the reacting amino group. nih.gov |

| Electron-Rich Arylhydrazines | Faster | Electron-donating groups enhance nucleophilicity. nih.gov |

| Acylhydrazides | Sluggish | The acyl group withdraws electron density, reducing nucleophilicity. nih.gov |

Radical Pathway Investigations in Coupling Reactions

Beyond its role as a nucleophile, isopropylhydrazine can also participate in reactions via radical pathways. The cleavage of the N-H or N-N bond can generate nitrogen-centered or carbon-centered radicals, which can then engage in various coupling reactions. Such radical-mediated processes are particularly important for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the manganese-promoted hydrazination of cyclobutanols has been proposed to proceed through a chain reaction mechanism involving the addition of an alkyl carbon radical to an azodicarboxylate. acs.org This suggests that alkylhydrazines can be generated through radical pathways. Conversely, alkylhydrazines themselves can serve as precursors to radicals.

Investigations into decarboxylative cross-coupling reactions have highlighted the generation of carbon-centered radicals from carboxylic acid derivatives, which then couple with other partners. nih.gov While not directly involving isopropylhydrazine as the starting material, these studies underscore the importance of radical intermediates in modern synthetic chemistry. In reactions where arylhydrazines are used, radical mechanisms have been clearly identified. For example, in some coupling reactions, the formation of an aryl radical from an arylhydrazine is a key step. cas.cn These radicals can then add to arenes or other coupling partners. cas.cn The use of radical scavengers in mechanistic studies can help to confirm the involvement of such radical pathways.

The coupling of alkene-containing alkyl iodides can proceed through a radical cyclization pathway, providing further evidence for the intermediacy of alkyl radicals in these transformations. nih.gov The study of such reactions provides a framework for understanding how an isopropyl radical, potentially derived from isopropylhydrazine, might behave in similar coupling processes.

Table 2: Evidence for Radical Intermediates in Coupling Reactions

| Experimental Observation | Mechanistic Implication | Reference |

| Ring-opening of cyclopropyl-containing alkyl iodides during coupling | Formation of a cyclopropylcarbinyl radical which undergoes rapid ring-opening. | nih.gov |

| Cyclization of alkene-containing alkyl iodides during alkynylation | A 5-exo-trig radical cyclization pathway is operative. | nih.gov |

| Inhibition of reaction in the presence of radical scavengers | The reaction proceeds through a radical-mediated pathway. | cas.cn |

| Formation of decarbonylated products from certain aldehydes | Indicates the stability and involvement of acyl radicals. | beilstein-journals.org |

Role of Specific Catalysts and Additives in Reaction Mechanisms

The reactivity of this compound can be significantly modulated by the presence of catalysts and additives. In modern organic synthesis, transition metal catalysts, particularly those based on palladium and copper, are instrumental in facilitating a wide range of coupling reactions involving hydrazine derivatives. catalysis.blog

Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for the synthesis of arylhydrazines from aryl halides and hydrazine. nih.gov Mechanistic studies of these reactions have shown that the choice of ligand on the palladium center is crucial for the efficiency of the reaction. numberanalytics.com The catalytic cycle typically involves oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the hydrazine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov In the coupling of hydrazine with aryl halides, detailed kinetic studies have pointed to the rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. nih.gov

Copper catalysts, often in the form of CuI or CuCl2, are also widely used for the N-arylation of hydrazides and in coupling reactions with terminal alkynes. organic-chemistry.org The addition of ligands such as TMEDA (N,N,N',N'-tetramethylethylenediamine) can enhance the catalytic activity. organic-chemistry.org

Bases are critical additives in many of these coupling reactions. They serve to deprotonate the hydrazine, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. Common bases include inorganic salts like cesium carbonate (Cs2CO3) and potassium hydroxide (B78521) (KOH), as well as organic amines like triethylamine (B128534) (Et3N). nih.govmdpi.com In some cases, additives can play a more complex role, for example, by stabilizing reactive intermediates. Sodium sulfite (B76179) (Na2SO3) has been shown to promote palladium-catalyzed Heck coupling of arylhydrazines by stabilizing the intermediate diazonium salt. mdpi.com

Table 3: Role of Catalysts and Additives in Hydrazine Coupling Reactions

| Catalyst/Additive | Reaction Type | Role | Reference |

| Palladium complexes | C-N Cross-Coupling | Catalyzes the formation of the C-N bond between an aryl halide and hydrazine. | nih.govnih.gov |

| Copper(I) Iodide (CuI) | N-Arylation of Hydrazides | Catalyzes the intermolecular N-arylation with aryl iodides. | organic-chemistry.org |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Copper-catalyzed coupling | Acts as a ligand to enhance the catalytic activity of copper. | organic-chemistry.org |

| Cesium Carbonate (Cs2CO3) | N-Arylation of Hydrazides | Acts as a base to facilitate the coupling reaction. | organic-chemistry.org |

| Potassium Hydroxide (KOH) | Palladium-catalyzed C-N Coupling | Serves as an inexpensive base for the coupling of hydrazine with aryl halides. | nih.gov |

| Sodium Sulfite (Na2SO3) | Palladium-catalyzed Heck Coupling | Stabilizes the intermediate diazonium salt formed from arylhydrazine. | mdpi.com |

Applications of Isopropylhydrazine Dihydrochloride As a Synthetic Reagent and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic importance of isopropylhydrazine dihydrochloride (B599025) is evident in its application as a foundational element for synthesizing intricate molecular architectures. chemimpex.com Its reliability and reactivity make it a choice reagent for chemists aiming to introduce the isopropylhydrazine moiety into larger, more complex frameworks. chemimpex.com

Isopropylhydrazine dihydrochloride serves as a critical building block for a multitude of nitrogen-containing compounds. boerzg.com The hydrazine (B178648) functional group is inherently nucleophilic, allowing it to participate in reactions that form new carbon-nitrogen bonds, a cornerstone of medicinal chemistry and materials science. chemimpex.com This reactivity is harnessed in multi-step syntheses where the introduction of a nitrogen-rich fragment is required. For instance, it is a key intermediate in the synthesis of various pharmaceuticals, where the nitrogen atoms play a crucial role in the molecule's biological activity. chemimpex.com Its utility extends to the creation of hydrazones and other derivatives, which are themselves important intermediates for more complex nitrogenous compounds. chemimpex.com

Table 1: Examples of Nitrogen-Containing Compounds from this compound

| Starting Material(s) | Resulting Compound Type | Significance | Reference(s) |

| 4-amino-6-chloropyrimidine-5-carbonitrile (B1279933) | Pyrazolopyrimidine | Core scaffold in medicinal chemistry | arabjchem.org |

| Ethyl 2-formyl-5-(bicyclo[3.1.0]hexan-6-yl)-1H-pyrazole-3-carboxylate | Pyrazole (B372694) derivative | Intermediate for kinase inhibitors | google.com |

| Quinoxalin-2(1H)-ones | C3-alkylated quinoxalin-2(1H)-ones | Functionalized N-heteroaromatics | rsc.org |

| Aldehydes / BOC protected isopropyl hydrazine | 1,5-Diisopropyl-6-oxo-verdazyls | Stable free radicals for material science | researchgate.net |

The compound is instrumental in generating diverse and complex organic scaffolds, which form the core structures of many functional molecules. eurekalert.org A notable example is its use in the construction of the pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known to exhibit a range of biological activities. arabjchem.org In a documented synthesis, novel pyrazolopyrimidines were created by the cyclization of 4-amino-6-chloropyrimidine-5-carbonitrile with isopropylhydrazine hydrochloride. arabjchem.org This reaction highlights the compound's ability to facilitate the formation of fused heterocyclic systems, which are often challenging to synthesize. The introduction of the isopropyl group can also influence the properties of the final molecule, such as solubility and stability. researchgate.net

Utility in Heterocyclic Compound Synthesis Beyond Pyrazoles

While the synthesis of pyrazoles and related fused systems is a common application, the utility of this compound extends to the creation of other structurally diverse heterocyclic compounds. Its role as a bifunctional reagent enables its participation in various cyclization and condensation reactions.

This compound is a key intermediate for a variety of heterocyclic systems beyond simple pyrazoles. Researchers have employed it in visible-light-accelerated C3-alkylation reactions of quinoxalin-2(1H)-ones, demonstrating its utility in modern photocatalytic methods to create functionalized N-heterocycles. rsc.org Another significant application is in the synthesis of verdazyl radicals. Specifically, 1,5-diisopropyl-6-oxo-verdazyl free radicals are synthesized through a multi-step process that begins with BOC-protected isopropyl hydrazine, which is subsequently deprotected using HCl, condensed with aldehydes to form tetrazanes, and finally oxidized. researchgate.net These reactions showcase the compound's adaptability in forming different ring systems.

The broader class of hydrazine derivatives is used in the manufacturing of dyes and other functional materials. nih.gov The reactivity of this compound makes it a suitable precursor for molecules with specific electronic and optical properties. The synthesis of 1,5-diisopropyl-6-oxo-verdazyls is a prime example, as these molecules are stable free radicals. researchgate.net Stable radicals are of significant interest in materials science for applications in developing materials with unique magnetic and electronic properties, and as contrast agents. researchgate.net The introduction of isopropyl groups in these verdazyl radicals was shown to enhance solubility and stability compared to their methyl-substituted counterparts. researchgate.net

Development of Specific Derivatives for Research Applications

This compound is a starting point for the development of more complex, specific derivatives intended for targeted research applications. boerzg.comgoogle.com By reacting it with other complex molecules, chemists can create novel compounds with tailored properties for biological or material science investigations.

A clear example is the synthesis of ethyl 5-(3-((tert-butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)-1-isopropyl-1H-pyrazole-3-carboxylate. google.com This complex pyrazole derivative was prepared by reacting a corresponding vinylogous amide with isopropylhydrazine hydrochloride. google.com Such derivatives are often created as part of research programs to develop specific enzyme inhibitors or receptor agonists for therapeutic purposes. google.com Similarly, the synthesis of specialized verdazyl radicals from isopropylhydrazine precursors provides stable, water-soluble radicals that can be used as probes in biological systems or as building blocks for functional polymers. researchgate.net These targeted syntheses underscore the role of this compound as a foundational reagent in cutting-edge chemical research. boerzg.comgoogle.com

Enantioselective Transformations Utilizing Isopropylhydrazine Derivatives

While direct applications of this compound in enantioselective transformations are not extensively documented, its structural motif is integral to more complex chiral auxiliaries designed for asymmetric synthesis. Chiral auxiliaries are compounds temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, after which they are removed. The steric and electronic properties of the auxiliary control the formation of one stereoisomer over another.

One notable example of a chiral auxiliary that incorporates the isopropyl group is (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione. This molecule serves as a chiral glycine (B1666218) equivalent for the asymmetric synthesis of α-amino acids. The synthesis involves the alkylation of the C6 enolate of this piperazinedione derivative. The isopropyl group at the C3 position plays a crucial role in the stereochemical control of the reaction, working in concert with the N-benzyl protecting groups to create a highly biased chiral environment.

The process involves deprotonation to form a chiral enolate, which then reacts with an electrophile (an alkyl halide). The bulky isopropyl group helps to shield one face of the enolate, directing the incoming electrophile to the opposite face and thereby creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired enantiomerically enriched α-amino acid.

Detailed research findings have demonstrated the effectiveness of this chiral relay system. The diastereoselectivity of the alkylation is significantly enhanced by the presence of the non-stereogenic N-benzyl groups, which work with the C3-isopropyl group to control the trajectory of the electrophile.

The following table summarizes the results for the diastereoselective alkylation of the enolate derived from this chiral auxiliary with various alkyl halides.

Table 1: Diastereoselective Alkylation of (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione

| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |

| Benzyl bromide | (3S,6R)-6-Benzyl-3-isopropyl-1,4-bis(p-methoxybenzyl)piperazine-2,5-dione | 93 | >98 |

| Ethyl iodide | (3S,6R)-6-Ethyl-3-isopropyl-1,4-bis(p-methoxybenzyl)piperazine-2,5-dione | 85 | >98 |

| Methyl iodide | (3S,6R)-3-Isopropyl-1,4-bis(p-methoxybenzyl)-6-methylpiperazine-2,5-dione | 89 | >98 |

Data sourced from studies on chiral relay auxiliaries for the synthesis of homochiral α-amino acids. rsc.org

This example illustrates how the fundamental structure of isopropylhydrazine can be incorporated into more sophisticated molecular frameworks to achieve high levels of stereocontrol in asymmetric synthesis. The isopropyl group, while simple, provides the necessary steric bulk to create a highly effective chiral directing group.

Coordination Chemistry of Isopropylhydrazine and Its Derivatives

Isopropylhydrazine as a Ligand Precursor

Isopropylhydrazine and its derivatives are recognized as effective precursors for the synthesis of various ligands. The presence of the hydrazine (B178648) functional group (-NHNH2) provides reactive sites for condensation reactions with aldehydes and ketones, leading to the formation of hydrazone Schiff bases. dergipark.org.tr These hydrazones are a versatile class of polydentate chelating agents capable of forming stable complexes with a wide range of transition and inner transition metals. nih.gov The isopropyl group, while not typically involved directly in coordination, can influence the steric and electronic properties of the resulting ligand, affecting the stability, structure, and reactivity of the metal complex.

The synthesis of stable free radicals, such as 1,5-diisopropyl-6-oxo-verdazyls, utilizes isopropylhydrazine as a key starting material. The process involves the condensation of BOC-protected isopropyl hydrazine with phosgene (B1210022), followed by deprotection and further reaction to form the verdazyl ring. These verdazyl radicals can then act as chelating ligands for metal ions. Furthermore, isopropylhydrazine hydrochloride has been directly employed in the preparation of palladium complexes used in catalysis. dcu.ie Hydrazines, in general, are known to form stable coordination complexes with transition metals, such as the 2:1 dihydrazino compounds formed with cobalt halides. bme.hu This demonstrates that isopropylhydrazine can act both as a direct ligand and as a precursor to more elaborate ligand systems.

Synthesis and Characterization of Metal Complexes with Hydrazine-Based Ligands

The synthesis of metal complexes involving hydrazine-based ligands, such as those derived from isopropylhydrazine, is a well-established area of coordination chemistry. These complexes are typically prepared through the reaction of a metal salt with the pre-synthesized ligand in a suitable solvent.

A common synthetic route involves the condensation of a hydrazine derivative with an aldehyde or ketone to form a hydrazone ligand. scirp.orgasianpubs.org This ligand is then reacted with a metal salt, often a halide or nitrate (B79036) of a transition metal like Co(II), Ni(II), Cu(II), or Zn(II), in an alcoholic or aqueous-alcoholic solution. frontiersin.orgmdpi.com The reaction often requires heating under reflux to ensure completion. frontiersin.org The resulting metal complexes precipitate from the solution and can be isolated by filtration, washed, and dried. escholarship.org The stoichiometry of the final complex, such as 1:1 or 1:2 metal-to-ligand ratio, can often be controlled by the molar ratios of the reactants used. mdpi.com

Characterization of these complexes is crucial to determine their structure and properties. A suite of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis (CHN): Confirms the empirical formula and the metal-to-ligand ratio in the complex. frontiersin.orgresearchgate.net

Infrared (IR) Spectroscopy: Provides evidence of coordination. A characteristic shift to a lower frequency of the azomethine (-C=N) stretching vibration in the complex compared to the free ligand suggests coordination through the azomethine nitrogen. researchgate.net The disappearance or shift of N-H or O-H stretching bands can indicate deprotonation upon coordination. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and can indicate changes in the electronic environment upon complexation. nih.govescholarship.org

UV-Visible Spectroscopy: Gives information about the electronic transitions within the complex and helps in proposing the geometry of the coordination sphere (e.g., octahedral, tetrahedral). mdpi.comresearchgate.net

Mass Spectrometry: Determines the molecular weight of the ligand and complex, further confirming their composition. nih.govscirp.org

Molar Conductivity Measurements: Determines whether the complexes are electrolytic or non-electrolytic in nature, which helps in understanding if anions are part of the coordination sphere or act as counter-ions. nih.gov

Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in the central metal ion, providing insight into the geometry and bonding of the complex. frontiersin.org

X-ray Diffraction: Single-crystal X-ray diffraction provides definitive information on the molecular structure, including bond lengths, bond angles, coordination geometry, and crystal packing. core.ac.uk

Nature of Metal-Ligand Bonding

The bonding in coordination complexes derived from isopropylhydrazine is primarily governed by the interaction between the electron-donating atoms of the ligand and the electron-accepting metal center. In hydrazone derivatives, the nitrogen atoms of the azomethine group (>C=N) and the deprotonated enolic oxygen or amine nitrogen are the primary coordination sites. scirp.org

The nature of the metal-ligand bond possesses both ionic and covalent character. Molecular Orbital Theory explains this by the combination of metal and ligand atomic orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. researchgate.net Evidence for the covalent character comes from the nephelauxetic effect, which is the observed decrease in the inter-electronic repulsion parameter (Racah parameter) in the complex compared to the free metal ion, indicating an expansion of the d-electron cloud due to orbital overlap with the ligand. researchgate.net

Spectroscopic data provides direct evidence of coordination. In IR spectra, the shift of the ν(C=N) band to a lower wavenumber upon complexation is a clear indication that the azomethine nitrogen is involved in bonding with the metal ion. researchgate.net This shift is due to the donation of lone pair electrons from the nitrogen to the metal, which weakens the C=N double bond. Similarly, changes in the positions of bands associated with other potential donor groups, like phenolic -OH or amide C=O, can confirm their participation in coordination, often through deprotonation. frontiersin.org The formation of new, lower-frequency bands in the far-IR region can be attributed to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further confirming the formation of coordinate bonds.

Structural Aspects of Coordination Compounds

The structural versatility of coordination compounds derived from hydrazine-based ligands is a key feature of their chemistry. The ability of hydrazones to act as polydentate ligands, combined with the varied coordination preferences of different metal ions, leads to a wide range of molecular geometries and coordination modes.

Hydrazone ligands can be bidentate, tridentate, or even tetradentate, depending on the number and arrangement of donor atoms. nih.govscirp.org This flexibility allows them to form both mononuclear complexes, where a single metal ion is coordinated by one or more ligands, and polynuclear (or binuclear) complexes, where the ligand bridges two or more metal centers. core.ac.uk

X-ray structural analysis has revealed various coordination geometries for these complexes. Common geometries include octahedral, tetrahedral, and square planar. escholarship.orgresearchgate.net For example, Co(II) and Ni(II) complexes often exhibit octahedral geometry, while some Co(II) complexes can adopt a tetrahedral arrangement. mdpi.comresearchgate.net

The specific coordination mode can be complex. For instance, in some titanium complexes, hydrazonido ligands exhibit κ²N,N side-on coordination following deprotonation of the N-H bond. In other cases, donor groups within the ligand backbone, such as a pyridine (B92270) nitrogen, can participate in coordination, leading to κ³N,N,N ligand systems.

| Metal Ion | Ligand Type | Coordination Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| Co(III) | Hydrazone-type (five N-donors) | Bridging, Tetradentate | Binuclear | escholarship.orgcore.ac.uk |

| Ni(II) | Hydrazone-type (five N-donors) | Mononuclear, Tetradentate | Not specified | escholarship.orgcore.ac.uk |

| Co(II), Ni(II) | Hydrazine-derived Schiff base | Tridentate | Octahedral | researchgate.net |

| Fe(II), Ni(II) | Schiff base from 1-Naphthylamine | Monodentate | Octahedral | mdpi.com |

| Co(II) | Schiff base from 1-Naphthylamine | Monodentate | Tetrahedral | mdpi.com |

| Titanium | Phenylhydrazone | κ²N,N side-on | Not specified | |

| Titanium | 2-Pyridinecarboxaldehyde phenylhydrazone | κ³N,N,N | Not specified |

Applications of Coordination Complexes in Chemical Processes (excluding biological activity)

Coordination complexes derived from isopropylhydrazine and related hydrazine compounds are not just of academic interest; they have practical applications in various chemical processes, primarily as metal extracting agents and catalysts.

Metal Extracting Agents

The strong chelating ability of hydrazone ligands makes their metal complexes suitable for applications in separation science, particularly for the solvent extraction of metal ions from aqueous solutions. nih.govescholarship.org This process is vital for hydrometallurgy, wastewater treatment, and the recovery of valuable or toxic metals. escholarship.org

The principle of solvent extraction relies on the formation of a neutral metal-chelate complex that is soluble in an organic solvent and can be partitioned from the aqueous phase. Hydrazone derivatives are effective extractants because they can form stable, neutral complexes with various metal ions at specific pH values.

For example, macrocyclic hydrazone Schiff bases have been successfully used for the liquid-liquid extraction of Cu²⁺ and Cr³⁺ from an aqueous phase into an organic solvent like dichloromethane, with extraction efficiencies reaching up to 98%. nih.gov Another study utilized a hydrazone derivative, 1,2-cyclohexanedione (B122817) bis-benzoyl-hydrazone, for the selective separation and quantification of nickel species in natural waters. The efficiency of the extraction process is influenced by several factors, including the pH of the aqueous phase, the concentration of the chelating agent, the nature of the organic solvent, and the contact time. The ability to fine-tune the ligand structure allows for the development of selective extractants for specific metal ions.

| Ligand | Metal Ions Extracted | Extraction System | Key Finding | Reference |

|---|---|---|---|---|

| Macrocyclic bis-hydrazones | Cu²⁺, Cr³⁺ | Aqueous/Dichloromethane | High extraction efficiency (94-98%) for d-metal ions. | nih.gov |

| 1,2-Cyclohexanedione bis-benzoyl-hydrazone (1,2-CHBBH) | Ni²⁺ | Aqueous/Toluene-DMF | Effective for separation of nickel species from natural waters. | |

| General Hydrazones | Various transition metals | Solvent Extraction | Used for separation, identification, and detection of metal ions. | dergipark.org.tr |

| Glyoxime Hydrazone | Co(II), Ni(II), Cu(II), Zn(II) | Solvent Extraction | Synthesized complexes are relevant for removal and separation of metallic species. | escholarship.org |

Catalytic Applications in Chemical Synthesis

Coordination compounds are cornerstones of modern catalysis, and complexes involving hydrazine-based ligands are no exception. They are widely used as homogeneous catalysts, which operate in the same phase as the reactants, often offering high selectivity and efficiency under mild reaction conditions. researchgate.net

Transition metal complexes derived from Schiff bases are particularly prominent in catalysis. For instance, a Cu(II) complex with a Schiff-base ligand has demonstrated remarkable catalytic activity in the Claisen-Schmidt condensation for synthesizing chalcone (B49325) derivatives, showing higher yields compared to traditional catalysts. The catalytic activity stems from the ability of the central metal ion to coordinate with reactants, activating them and lowering the activation energy of the reaction.

The applications span a wide range of organic transformations:

Oxidation Reactions: Metal complexes can catalyze the oxidation of various organic substrates.

Hydrogenation: Wilkinson's catalyst, a rhodium-based coordination compound, is a classic example used for the hydrogenation of alkenes. researchgate.net Similar principles apply to other transition metal complexes.

Polymerization: Ziegler-Natta catalysts, which are coordination compounds, are crucial in the industrial production of polymers like polyethylene (B3416737). researchgate.net

Carbon-Carbon Coupling Reactions: Palladium-catalyzed reactions are fundamental in organic synthesis, and the design of the ligand is critical to the catalyst's success. Chiral-at-metal complexes, where the chirality originates from the arrangement of ligands around the metal center, are of particular interest for asymmetric catalysis, enabling the synthesis of enantiomerically pure products.

The versatility of hydrazone ligands allows for the tuning of the steric and electronic environment around the metal center, which in turn influences the activity and selectivity of the catalyst.

Advanced Analytical Methodologies for Isopropylhydrazine Dihydrochloride Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for separating isopropylhydrazine from impurities and quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, often enhanced by derivatization to overcome analytical challenges. cdc.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of isopropylhydrazine. Due to the compound's high polarity and lack of a strong UV chromophore, reversed-phase HPLC is commonly employed, often in conjunction with a derivatization step. chromatographyonline.comescholarship.org

Research Findings: Methods for analyzing related hydrazine (B178648) compounds often utilize C18 columns. chromatographyonline.comresearchgate.netjddtonline.info The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to achieve optimal separation. chromatographyonline.comnih.gov For instance, a representative analysis for hydrazine and isopropylhydrazine used a Waters Xbridge C18 column with a water and acetonitrile gradient. chromatographyonline.com Detection is a key challenge; while UV detection can be used post-derivatization, other detectors like mass spectrometers (LC-MS) offer higher sensitivity and selectivity, which is crucial for impurity profiling. chromatographyonline.comcore.ac.uk

Table 1: Typical HPLC Parameters for Hydrazine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C8 or C18, e.g., 150 mm x 4.6 mm, 3.5-µm particle size chromatographyonline.comnih.gov |

| Mobile Phase | A: Water or aqueous buffer (e.g., phosphate (B84403) buffer) chromatographyonline.comjddtonline.info B: Acetonitrile or Methanol chromatographyonline.comnih.gov |

| Flow Rate | 1.0 mL/min chromatographyonline.comnih.gov |

| Detection | UV (post-derivatization) or Mass Spectrometry (MS) chromatographyonline.comresearchgate.net |

| Injection Volume | 5-10 µL chromatographyonline.com |

| Temperature | Ambient or controlled (e.g., 50 °C) chromatographyonline.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a preferred separation technique for analytes that are volatile or can be made volatile. chromatographyonline.com For isopropylhydrazine, which is polar, direct analysis can be challenging, making derivatization a common prerequisite to increase volatility and thermal stability. cdc.govphenomenex.blog Headspace GC coupled with a mass spectrometer (GC-MS) is a particularly powerful approach for determining trace levels of hydrazine impurities in pharmaceutical substances. nih.gov

Research Findings: The direct injection of underivatized isopropylhydrazine is often difficult. However, after conversion to a more volatile derivative, GC analysis provides excellent separation and sensitivity. jfda-online.com For trace analysis, in-situ derivatization followed by headspace GC-MS is a highly effective method. nih.gov This technique minimizes matrix effects and allows for the quantification of hydrazine at parts-per-million (ppm) levels. nih.gov Detectors can range from a Flame Ionization Detector (FID) to more specific detectors like a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) for unequivocal identification. cdc.gov

Table 2: GC Parameters for Derivatized Hydrazine Analysis

| Parameter | Typical Conditions |

|---|---|

| Technique | Headspace GC-MS nih.gov |

| Derivatization Reagent | Acetone (B3395972) or Acetone-d6 nih.gov |

| Column | Capillary columns suitable for volatile amine analysis |

| Detector | Mass Spectrometer (MS), Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID) cdc.gov |

| Quantitation Limit | Can be as low as 0.1 ppm nih.gov |

Derivatization Strategies for Enhanced Detection in Chromatography

Derivatization is a key strategy to overcome the analytical challenges posed by isopropylhydrazine's physicochemical properties, such as high polarity, low volatility, and the absence of a strong UV-absorbing chromophore. chromatographyonline.com This chemical modification converts the analyte into a derivative with properties more suitable for chromatographic analysis and detection. phenomenex.blogjfda-online.com

Research Findings: A widely used approach for both HPLC and GC analysis involves reacting the hydrazine functional group with an aldehyde or ketone. chromatographyonline.com

For HPLC-UV analysis: Benzaldehyde is a common derivatizing agent that reacts with isopropylhydrazine to form the corresponding isopropylbenzalhydrazone. chromatographyonline.comamazonaws.com This derivative possesses a strong chromophore, allowing for sensitive UV detection.

For GC-MS analysis: A simple and effective method is the in situ derivatization using acetone. nih.gov Isopropylhydrazine reacts with acetone to form acetone isopropylhydrazone (an azine), which is significantly more volatile and thermally stable, making it ideal for headspace GC-MS analysis. chromatographyonline.comnih.gov This approach offers excellent sensitivity and precision for trace-level determination. nih.gov

The choice of derivatization reagent depends on the analytical technique and the desired sensitivity. The reaction conditions, such as time and reagent concentration, must be carefully optimized to ensure complete conversion and avoid the formation of byproducts. chromatographyonline.com

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of isopropylhydrazine dihydrochloride (B599025). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. For isopropylhydrazine dihydrochloride, ¹H NMR provides information on the proton environment and spin-spin coupling, while ¹³C NMR identifies the number and type of carbon atoms.

Research Findings:

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl group. This would include a doublet for the six equivalent methyl (CH₃) protons and a multiplet (typically a septet) for the single methine (CH) proton, arising from coupling between them. The protons on the nitrogen atoms (NH and NH₃⁺) would appear as broad signals, the positions of which can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. It is expected to show two distinct signals corresponding to the methyl carbons and the methine carbon of the isopropyl group. nih.gov

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate directly bonded protons and carbons. researchgate.netmdpi.com This provides an unambiguous assignment of the ¹H and ¹³C signals, confirming the connectivity within the isopropyl group and finalizing the structural confirmation. researchgate.net

Table 3: Predicted NMR Spectral Data for the Isopropylhydrazine Cation

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| (CH₃)₂CH- | ~1.3 ppm | Doublet (d) | Signal for the 6 equivalent methyl protons. |

| (CH₃)₂CH- | ~3.5 ppm | Septet or Multiplet (m) | Signal for the single methine proton. |

| -NH-NH₃⁺ | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| ¹³C NMR | |||

| (CH₃)₂CH- | ~20 ppm | Signal for the two equivalent methyl carbons. |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Research Findings: The IR spectrum of this compound is characterized by absorption bands typical for alkylammonium and hydrazine moieties. The presence of the hydrochloride salt significantly influences the N-H stretching region.

N-H Stretching: Strong, broad absorption bands are expected in the region of 3200-2600 cm⁻¹, which are characteristic of the N-H stretching vibrations within the hydrazinium (B103819) ion (-NH₂-NH₃⁺).

C-H Stretching: Absorption bands corresponding to the C-H stretching vibrations of the isopropyl group's methyl (CH₃) and methine (CH) groups typically appear in the 2970-2850 cm⁻¹ range. smolecule.com

N-H Bending: Bending vibrations for the ammonium (B1175870) group (NH₃⁺) typically appear around 1600-1500 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinium (-NH-NH₃⁺) | N-H Stretch | 3200 - 2600 (broad, strong) |

| Hydrazinium (-NH₃⁺) | N-H Bend (Asymmetric) | ~1600 |

| Hydrazinium (-NH₃⁺) | N-H Bend (Symmetric) | ~1500 |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a valuable technique for the characterization of organic molecules containing chromophores, which are parts of the molecule that absorb light in the UV-Vis range. libretexts.orgmsu.edu The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For many organic molecules, this involves transitions of electrons in π systems and non-bonding orbitals. libretexts.orgutoronto.ca

In the context of this compound, UV-Vis spectroscopy can be utilized, particularly after derivatization, to quantify the compound and its potential impurities, such as hydrazine. chromatographyonline.com The hydrazine functional group itself does not possess a strong chromophore that absorbs in the typical UV-Vis range of standard spectrophotometers (220-700 nm). libretexts.org However, it can be reacted with a derivatizing agent, such as benzaldehyde, to form a hydrazone. chromatographyonline.com This resulting product is a conjugated system with a significant UV absorbance, allowing for sensitive detection and quantification. chromatographyonline.com

For instance, a common method involves the derivatization of isopropylhydrazine with benzaldehyde, which leads to the formation of a product with a maximum absorption wavelength (λmax) around 300 nm. researchgate.net This allows for the development of quantitative analytical methods, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), to determine the concentration of isopropylhydrazine in a sample. chromatographyonline.comresearchgate.net The intensity of the absorption, as dictated by the Beer-Lambert law, is directly proportional to the concentration of the derivatized compound in the solution. msu.edu

| Parameter | Value/Description | Significance |

| Derivatizing Agent | Benzaldehyde | Creates a UV-active derivative for detection. chromatographyonline.com |

| Resulting Chromophore | Hydrazone | A conjugated system that strongly absorbs UV radiation. chromatographyonline.com |

| Typical λmax | ~300 nm | The wavelength of maximum absorbance for the derivatized product, used for quantification. researchgate.net |

| Application | Quantification of isopropylhydrazine and related hydrazine impurities. chromatographyonline.com | Enables purity assessment and control of potential genotoxic impurities. |

Mass Spectrometry for Molecular Characterization and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is an indispensable tool for molecular characterization, providing the exact molecular weight and elemental composition of a compound. measurlabs.comeuropa.eu Furthermore, it is highly sensitive for the detection and identification of trace-level impurities. chromatographyonline.comthermofisher.com

Combining chromatography with mass spectrometry, such as in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), allows for the separation of complex mixtures followed by the detection and identification of individual components. chromatographyonline.comlabcompare.com These hyphenated techniques are central to the analysis of pharmaceutical compounds and their impurities. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile and thermally stable compounds. chromatographyonline.com Isopropylhydrazine, being a relatively small and volatile molecule, can be analyzed by GC-MS. This technique is often used to detect and quantify volatile impurities that may be present from the synthesis process. chromatographyonline.comthermofisher.com To enhance volatility and thermal stability, derivatization may be employed. labcompare.com For example, derivatization with acetone can be used for the analysis of hydrazine-related compounds by GC-MS. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile. nih.govchromatographyonline.com For this compound, LC-MS is a primary tool for purity assessment and the analysis of potential genotoxic impurities. chromatographyonline.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of impurities at parts-per-million (ppm) levels. chromatographyonline.comnih.gov In a typical LC-MS/MS workflow, the parent ion of the target analyte is selected and then fragmented to produce characteristic daughter ions, which are then monitored for highly specific detection. chromatographyonline.com

| Technique | Application for this compound | Key Considerations |

| GC-MS | Analysis of volatile and semi-volatile impurities. chromatographyonline.com | Derivatization may be necessary to improve volatility and thermal stability. labcompare.com |

| LC-MS/MS | High-sensitivity quantitative analysis of the main compound and non-volatile or trace-level impurities. chromatographyonline.comnih.gov | Optimization of mobile phase and MS parameters (e.g., collision energy) is crucial for achieving desired sensitivity. chromatographyonline.com |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govmeasurlabs.comeuropa.eu This is a critical step in the definitive identification of a compound and the characterization of unknown impurities. measurlabs.comthermofisher.com

For this compound, HRMS can confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.goveuropa.eu This capability is invaluable for identifying process-related impurities and degradation products, ensuring the quality and safety of the pharmaceutical substance. thermofisher.com

| Parameter | Value |

| Molecular Formula | C₃H₁₁N₂Cl |

| Theoretical Exact Mass of [M+H]⁺ (Monoisotopic) | 111.06835 u |

| Significance of HRMS | Confirms elemental composition and aids in the structural elucidation of unknown impurities with high confidence. measurlabs.comthermofisher.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. velp.com This method provides a direct measure of the empirical formula of a substance and is a cornerstone of chemical characterization. velp.com

The most common method for elemental analysis is combustion analysis. velp.com In this process, a sample of this compound is combusted in a high-temperature, oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are then quantitatively measured by detectors, and the percentage of each element in the original sample is calculated. The percentage of chlorine is typically determined by other methods, such as titration.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of this compound. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound.

| Element | Theoretical Percentage (%) | Significance |

| Carbon (C) | 24.58% | Confirms the carbon backbone of the isopropyl group. |

| Hydrogen (H) | 8.25% | Verifies the hydrogen content of the molecule. |

| Nitrogen (N) | 19.11% | Confirms the presence and proportion of the hydrazine moiety. |

| Chlorine (Cl) | 48.06% | Verifies the presence and proportion of the dihydrochloride salt. |

Future Research Directions and Theoretical Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of hydrazine (B178648) derivatives is a cornerstone of organic chemistry, and future research is geared towards creating more efficient, environmentally benign, and sustainable methods. Traditional routes often involve harsh conditions or produce significant waste, prompting a shift towards greener alternatives.

Key areas of development include:

Catalytic Innovations : Research is active in developing novel catalytic systems. This includes the use of heterogeneous catalysts, such as nickel-based systems, for the synthesis of ketazines (bis-hydrazine derivatives) from ketones, which offers an economic and environmentally friendly approach with low catalyst loading and short reaction times. mdpi.com Copper-catalyzed methods are also showing promise for the amination of arylboronic esters to produce aromatic hydrazines under mild, room-temperature conditions. thieme.de

Green Chemistry Approaches : The principles of green chemistry are being increasingly applied to hydrazine synthesis. The use of L-proline as a reusable organocatalyst for creating hydrazide derivatives represents a significant step forward, enabling clean reactions with high purity and yields under mild conditions. mdpi.com Another sustainable approach involves the direct synthesis of hydrazine derivatives from highly stable nitrogen molecules (N₂) using polymetallic titanium hydride compounds, which functions under mild conditions. riken.jp

Process Optimization : Patented methods are being developed to improve efficiency and reduce waste. One such method for isopropyl hydrazine involves a short process route with high yields (around 95%) and achieves an internal recycle of hydrochloric acid hydrazine within the process flow, thereby reducing sewage output. google.com This method also replaces traditional hydrogenation with a new process to enhance safety and lowers energy consumption by using pure water washing for purification instead of distillation. google.com

Researchers are actively exploring various strategies to synthesize hydrazine and hydrazide derivatives, focusing on efficiency, selectivity, and sustainability. organic-chemistry.orgorganic-chemistry.org These efforts aim to provide safer and more economical pathways to this important class of compounds.

Exploration of New Reactivity Modes and Transformations

Isopropylhydrazine and its parent class of hydrazines are versatile building blocks in organic synthesis. wikipedia.org Future work will continue to explore their reactivity to develop novel chemical transformations.

Current and future areas of exploration include:

Catalytic Transfer Hydrogenation : Hydrazine derivatives are effective reducing agents in catalytic transfer hydrogenation processes. d-nb.info This method is a valuable alternative to direct hydrogenation for the selective reduction of various functional groups, including nitro compounds, alkenes, and carbonyls. d-nb.info

Heterocycle Synthesis : As bifunctional molecules, hydrazines are key precursors for a wide array of heterocyclic compounds through condensation reactions with difunctional electrophiles. wikipedia.org For instance, they react with 2,4-pentanedione to form pyrazoles. wikipedia.org

Carbon-Carbon and Carbon-Nitrogen Bond Formation : Hydrazones, derived from hydrazines, are used as organometallic reagent equivalents in transition-metal-catalyzed reactions to form C-C bonds. wikipedia.org Additionally, novel transformations are being developed, such as the hydrazine-mediated Diels-Alder aromatization of biobased furfurals to produce renewable aromatics. nih.gov This involves the activation of substrates via hydrazone formation to enable cycloaddition chemistry. nih.gov

Novel Transformations : Research continues to uncover unique reactions, such as the conversion of oximes into hydrazones using hydrazine hydrate (B1144303). researchgate.net Furthermore, the hydrodeoxygenation of phenols and naphthols using hydrazine as a dual reagent highlights its expanding role in challenging chemical transformations. acs.org The broad reactivity of derivatives like N-tosylhydrazones in C-C and C=C bond-forming reactions further illustrates the potential for discovering new synthetic methodologies. scirp.org

The table below summarizes some key transformations involving hydrazine derivatives.

| Reaction Type | Description | Reactant(s) | Product Type |

| Wolff-Kishner Reduction | Transforms a ketone's carbonyl group into a methylene (B1212753) bridge. wikipedia.org | Ketone, Hydrazine | Alkane |

| Catalytic Transfer Hydrogenation | Selectively reduces functional groups using hydrazine as a hydrogen source. d-nb.info | Nitro compounds, Alkenes, etc. | Amines, Alkanes, etc. |

| Diels-Alder Aromatization | A hydrazine-mediated approach to synthesize renewable aromatics from biobased furfurals. nih.gov | Furfural, Hydrazine, Acrylic Acid | Aromatic compounds |

| Hydrodeoxygenation | Removes a hydroxyl group from phenolic derivatives. acs.org | Phenol/Naphthol, Hydrazine | Arene |

| Heterocycle Synthesis | Condensation with difunctional electrophiles to form rings. wikipedia.org | Hydrazine, 2,4-pentanedione | Pyrazole (B372694) |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate relationship between the structure of hydrazine derivatives and their chemical reactivity. bohrium.com These theoretical approaches provide deep insights that complement experimental findings.

Future research in this area will likely focus on:

Predictive Modeling : DFT methods are widely used to predict molecular properties, such as electronic structure, atomic charges, electrostatic potentials, and frontier molecular orbital (HOMO-LUMO) energies, with high accuracy. researchgate.nettandfonline.com This allows for the rational design of new hydrazine-based molecules with tailored electronic and optical properties for specific applications, such as in organic solar cells. researchgate.net

Mechanism Elucidation : Computational studies are crucial for unraveling complex reaction mechanisms. For example, DFT calculations can help understand how the substituent effects on hydrazine derivatives influence their reactivity in catalytic processes. d-nb.info This knowledge is vital for optimizing reaction conditions and designing more efficient catalysts.

Structure-Reactivity Correlations : A significant area of research involves establishing clear correlations between the molecular structure of hydrazides and their reactivity. mdpi.com While simple correlations with properties like pKa values are not always evident, more complex relationships can be uncovered through detailed computational analysis. mdpi.com Studies on imine-type systems, including hydrazones, use a combination of experimental kinetics and DFT calculations to build robust structure-reactivity relationships, which can then be used to predict the behavior of more complex materials like dynamic hydrogels. nih.govacs.org

In Silico Screening : The ability to computationally screen libraries of virtual compounds is a powerful tool. In medicinal chemistry, for instance, computational methods are used to design and optimize hydrazine-based derivatives as potential enzyme inhibitors before their synthesis and in vitro testing.

The synergy between experimental synthesis and advanced computational modeling is expected to accelerate the discovery and application of new hydrazine compounds.

Integration with Flow Chemistry and Automated Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow chemistry and automation to enhance safety, efficiency, and scalability. azolifesciences.comeuropeanpharmaceuticalreview.com These technologies are particularly well-suited for handling the synthesis of and reactions involving hydrazine derivatives.

Key advancements and future directions include:

Enhanced Safety and Control : Flow chemistry performs reactions in a continuously flowing stream within small-diameter tubes or channels. seqens.com This approach offers superior heat and mass transfer compared to traditional batch reactors and allows for precise control over reaction parameters like temperature, pressure, and residence time. mdpi.comresearchgate.net The small reactor volume significantly enhances safety, which is a major advantage when working with potentially hazardous reagents. europeanpharmaceuticalreview.com

Automated Synthesis Platforms : The integration of flow chemistry with automated systems enables high-throughput screening and optimization of reaction conditions. Automated platforms have been developed for the multistep synthesis of complex molecules like 2-pyrazolines, which are generated from hydrazone intermediates. rsc.org These systems can automatically manage reagent delivery, reaction, and even workup, accelerating the discovery of new compounds. rsc.org Nanoscale automated synthesis has also been demonstrated for creating libraries of indole (B1671886) derivatives from hydrazine building blocks. nih.gov

Scalability : Processes developed in laboratory-scale flow reactors can often be scaled up more readily than batch processes. seqens.com This modular approach provides the flexibility required for fine chemical synthesis while maintaining the advantages of continuous production. europeanpharmaceuticalreview.com This is crucial for transitioning novel compounds from laboratory discovery to industrial manufacturing. rsc.org

The combination of flow chemistry and automation is set to revolutionize the synthesis and application of isopropylhydrazine dihydrochloride (B599025) and related compounds, enabling faster, safer, and more efficient production of valuable chemicals. azolifesciences.commdpi.com

Role in Emerging Fields of Chemical Science (e.g., Materials Science, beyond prohibited applications)

The unique chemical properties of isopropylhydrazine and other hydrazine derivatives position them as valuable components in various emerging fields of chemical science, particularly in materials science and catalysis.

Polymer Science : Hydrazines are crucial in the production of advanced polymers. They serve as blowing agents in the manufacturing of foamed plastics like polyurethane and polystyrene, which are used in insulation and packaging. hydrazine.comrsc.org Isopropylhydrazine hydrochloride specifically is noted for its use in producing specialty polymers and resins with enhanced durability. chemimpex.com Furthermore, hydrazine-catalyzed Ring-Opening Metathesis Polymerization (ROMP) is an emerging metal-free method for creating highly valued polymers. nih.gov Complex hydrazine-based polymers are also being designed for specific applications such as flexible adhesives, protective coatings, and even biocompatible materials for medical devices. ontosight.ai

Materials for Electronics : There is growing interest in hydrazine derivatives for applications in organic electronics. Computational studies suggest that by modifying their molecular structure, hydrazine-based compounds can be designed as materials for organic semiconductors and photovoltaics. researchgate.net Their ability to act as a reducing agent is also harnessed to convert graphene oxide (GO) into reduced graphene oxide (rGO), a material with significant potential in electronics and energy storage. wikipedia.org

Catalysis : Hydrazine derivatives play a significant role in modern catalysis. They are used as hydrogen sources in catalytic transfer hydrogenation, offering a practical alternative to using high-pressure hydrogen gas. d-nb.info The catalytic decomposition of hydrazine itself is being studied for the production of hydrogen-containing gas mixtures, which is relevant for fuel cell technologies. researchgate.net

The table below highlights some emerging applications of hydrazine derivatives.

| Field | Application | Specific Role of Hydrazine Derivative |

| Materials Science | Production of specialty polymers and resins. chemimpex.com | Component contributing to enhanced material properties like durability. |

| Polymer Chemistry | Manufacturing of polymer foams (e.g., polyurethane). hydrazine.comrsc.org | Acts as a blowing agent, decomposing to create foam structures. |

| Polymer Chemistry | Ring-Opening Metathesis Polymerization (ROMP). nih.gov | Serves as a catalyst for a metal-free polymerization process. |

| Electronics | Organic solar cells and semiconductors. researchgate.net | Forms the core of novel organic materials with tailored optoelectronic properties. |

| Nanomaterials | Synthesis of reduced graphene oxide (rGO). wikipedia.org | Acts as a chemical reducing agent to convert graphene oxide to rGO. |

| Catalysis | Hydrogen production. researchgate.net | Decomposes over a catalyst to produce hydrogen-containing gas mixtures. |

Q & A